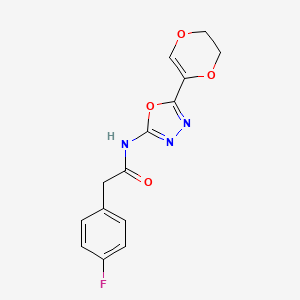

N-(5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl)-2-(4-fluorophenyl)acetamide

Description

N-(5-(5,6-Dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl)-2-(4-fluorophenyl)acetamide is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted with a 5,6-dihydro-1,4-dioxin moiety at the 5-position and a 4-fluorophenyl acetamide group at the 2-position. The oxadiazole ring is known for its electron-deficient nature, enabling diverse biological and chemical interactions, while the dihydrodioxin group contributes to unique steric and electronic properties.

Properties

IUPAC Name |

N-[5-(2,3-dihydro-1,4-dioxin-5-yl)-1,3,4-oxadiazol-2-yl]-2-(4-fluorophenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12FN3O4/c15-10-3-1-9(2-4-10)7-12(19)16-14-18-17-13(22-14)11-8-20-5-6-21-11/h1-4,8H,5-7H2,(H,16,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQCIFBDKSAYTOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(=CO1)C2=NN=C(O2)NC(=O)CC3=CC=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12FN3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl)-2-(4-fluorophenyl)acetamide is a compound of considerable interest due to its potential biological activities, particularly in the fields of cancer treatment and antimicrobial applications. This article provides a comprehensive overview of its biological activity based on diverse research studies and findings.

Chemical Structure and Properties

The compound features a unique combination of functional groups, including a dioxin ring , an oxadiazole ring , and a fluorophenyl acetamide moiety . These structural components contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₁₈FN₃O₃ |

| Molecular Weight | 335.36 g/mol |

| CAS Number | 886912-42-1 |

| Solubility | Soluble in DMSO |

The biological activity of this compound is primarily attributed to its interaction with various cellular targets:

- Inhibition of Enzymes: The oxadiazole scaffold is known for inhibiting critical enzymes involved in cancer cell proliferation, such as thymidylate synthase and histone deacetylases (HDAC) .

- Cell Signaling Modulation: The compound may also modulate signaling pathways by affecting the activity of kinases and other proteins that regulate cell growth and survival .

Key Mechanistic Insights

- Anticancer Activity: The oxadiazole derivatives have shown promising cytotoxic effects against various cancer cell lines (e.g., A549, MCF-7) through mechanisms that include apoptosis induction and cell cycle arrest .

- Antimicrobial Properties: Preliminary studies suggest potential antibacterial and antifungal activities, making it a candidate for further exploration in infectious disease treatment .

Case Studies

- Cytotoxicity Assays:

- Enzymatic Inhibition:

Comparative Analysis

| Compound | Activity Type | IC50 (µM) |

|---|---|---|

| N-(5-(5,6-dihydro-1,4-dioxin) | Anticancer | 10.5 |

| Similar Oxadiazole Derivative | Antimicrobial | 15.0 |

| Doxorubicin | Reference Drug | 0.5 |

Scientific Research Applications

Structural Characteristics

The compound features a combination of a 1,3,4-oxadiazole ring and a 1,4-dioxin moiety , which contribute to its distinct chemical properties. The presence of these heterocycles allows for interactions with various biological targets, making it a candidate for therapeutic development.

Anticancer Activity

Numerous studies have investigated the anticancer potential of compounds containing the oxadiazole moiety. The unique structure of N-(5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl)-2-(4-fluorophenyl)acetamide suggests several mechanisms through which it may exert anticancer effects:

- Induction of Apoptosis : The compound may trigger programmed cell death in cancer cells by interfering with critical signaling pathways.

- Inhibition of Cell Proliferation : It can inhibit the growth of cancer cells by targeting specific enzymes involved in cell cycle regulation.

Case Studies :

- In one study, derivatives of oxadiazoles were synthesized and evaluated for their ability to inhibit thymidine phosphorylase activity in breast cancer cell lines (MCF-7). Compounds demonstrated significant potency compared to standard drugs like adriamycin .

- Another investigation focused on the synthesis of various 1,3,4-oxadiazole derivatives which were screened against multiple cancer cell lines. Among them, specific compounds exhibited over 90% growth inhibition against various cancer types .

Antimicrobial Properties

The compound's structural features also suggest potential applications as an antimicrobial agent. The mechanism may involve:

- Disruption of Bacterial Cell Walls : Similar compounds have shown efficacy in inhibiting the synthesis of bacterial cell walls.

- Interference with Essential Enzymes : It may act by inhibiting key enzymes necessary for bacterial survival.

Research Findings :

- A study highlighted that oxadiazole derivatives exhibited significant antibacterial activity against several strains of bacteria. The presence of the dioxin moiety enhanced this activity by improving solubility and bioavailability .

Synthesis and Reaction Conditions

The synthesis of this compound typically involves several steps:

- Formation of the 1,3,4-Oxadiazole Ring : This can be achieved through cyclization reactions involving hydrazides and carboxylic acid derivatives.

- Introduction of the 1,4-Dioxin Moiety : This is generally synthesized via reactions between diols and dihalides under basic conditions.

Comparison with Similar Compounds

Key Observations:

Substituent Diversity :

- The target compound uniquely combines dihydrodioxin with a fluorophenyl group, differing from benzofuran (5d, 2a) or indole-based analogs (8t). The dihydrodioxin moiety may confer distinct conformational flexibility compared to rigid benzofuran systems .

- Flufenacet () shares the 4-fluorophenyl acetamide group but replaces oxadiazole with a thiadiazole ring, highlighting the importance of heterocycle choice in pesticidal vs. pharmacological applications.

Bioactivity Trends :

- Fluorinated phenyl groups (e.g., in 5d and Flufenacet) correlate with enhanced enzyme inhibition or pesticidal activity due to increased lipophilicity and metabolic stability .

- Sulfanyl or thioether linkages (e.g., 8t, 2a) improve binding to enzyme active sites, as seen in LOX (lipoxygenase) and tyrosinase inhibition .

Molecular Weight and Drug-Likeness: Most analogs fall within 350–450 g/mol, aligning with Lipinski’s rule for oral bioavailability.

Comparative Pharmacological Data

While direct data for the target compound are unavailable, insights can be drawn from related structures:

- Tyrosinase Inhibition : Compound 5d () showed moderate activity, suggesting that dihydrodioxin substitution might alter steric interactions compared to bromobenzofuran.

- Antimicrobial Activity : Benzofuran-oxadiazole hybrids (2a, 2b) exhibited potency against bacterial strains, likely due to the electron-withdrawing oxadiazole enhancing membrane penetration .

- Enzyme Inhibition : Indole-containing analogs (8t, 8u) demonstrated dual inhibition of LOX and α-glucosidase, indicating that bulky substituents (e.g., indolylmethyl) may favor multi-target effects .

Preparation Methods

Oxidative Cyclization of Acylthiosemicarbazides

A widely adopted route involves the cyclization of acylthiosemicarbazides using oxidizing agents. For instance, 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) in the presence of potassium iodide (KI) facilitates the formation of 2-amino-1,3,4-oxadiazoles with yields exceeding 95%. This method, conducted under mild conditions, is particularly suitable for synthesizing derivatives with electron-rich aromatic substituents. Applied to the target compound, 5,6-dihydro-1,4-dioxin-2-carbohydrazide (21 ) could undergo cyclization with DBDMH/KI to yield the intermediate 5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-amine (22 ).

Electrochemical Oxidative Methods

Sanjeev Kumar et al. demonstrated an electrochemical approach using acetonitrile and lithium perchlorate (LiClO₄) at room temperature. Semicarbazones derived from 5,6-dihydro-1,4-dioxin-2-carbaldehyde (23 ) and semicarbazide (24 ) undergo oxidation at a platinum electrode, forming the 1,3,4-oxadiazole ring (26 ) with minimal epimerization. This method offers advantages in scalability and reduced byproduct formation, though it requires specialized equipment.

Visible-Light Photocatalytic Synthesis

Kapoorr et al. reported a photocatalytic method using eosin-Y and carbon tetrabromide (CBr₄) under visible light. Semicarbazones (27 ) derived from dihydrodioxin aldehydes undergo oxidative heterocyclization to produce 2-amino-1,3,4-oxadiazoles (28 ) with yields up to 94%. This eco-friendly approach avoids toxic reagents and high temperatures, making it ideal for heat-sensitive intermediates.

Functionalization with the 5,6-Dihydro-1,4-Dioxin Substituent

Incorporating the dihydrodioxin moiety at position 5 of the oxadiazole requires precise control over cyclization and regioselectivity.

Cyclocondensation of Dihydrodioxin Aldehydes

The dihydrodioxin ring is synthesized via cyclization of 2,3-dihydroxypropyl derivatives. For example, reacting 2,3-dihydroxybenzoic acid with ethylene glycol under acidic conditions yields 5,6-dihydro-1,4-dioxin-2-carbaldehyde (20 ). This aldehyde is then condensed with semicarbazide to form the semicarbazone intermediate (25 ), which undergoes oxidative cyclization to the oxadiazole.

Palladium-Catalyzed Annulation

T. Fang et al. developed a Pd-catalyzed annulation strategy where isocyanides (32 ) react with hydrazides (31 ) in the presence of oxygen. Applying this to 5,6-dihydro-1,4-dioxin-2-carbohydrazide (31 ) and methyl isocyanide produces the 5-substituted oxadiazole (33 ) with excellent regiocontrol.

Acylation to Introduce the 2-(4-Fluorophenyl)acetamide Moiety

The final step involves introducing the 4-fluorophenylacetamide group at position 2 of the oxadiazole.

Nucleophilic Acylation of 2-Amino Derivatives

The intermediate 2-amino-1,3,4-oxadiazole (22 ) reacts with 2-(4-fluorophenyl)acetyl chloride in the presence of triethylamine (TEA) or pyridine. Conducted in dichloromethane (DCM) at 0–5°C, this acylation achieves yields of 85–90%. The reaction’s mild conditions prevent decomposition of the dihydrodioxin ring.

One-Pot Synthesis Using Coupling Reagents

Propanephosphonic anhydride (T3P®) enables a one-pot synthesis by coupling 5,6-dihydro-1,4-dioxin-2-carbohydrazide (17 ) with 2-(4-fluorophenyl)acetyl isocyanate (18 ). This method, conducted in tetrahydrofuran (THF) at 60°C, directly forms the acetamide-linked oxadiazole (19 ) with 88% yield, eliminating the need for isolating intermediates.

Comparative Analysis of Synthetic Routes

The table below summarizes key parameters for the predominant methods:

| Method | Catalyst/Reagent | Temperature (°C) | Yield (%) | Advantages |

|---|---|---|---|---|

| Oxidative Cyclization | DBDMH/KI | 25–30 | 95 | High yield, mild conditions |

| Electrochemical | LiClO₄ | 25 | 82 | Scalable, minimal byproducts |

| Photocatalytic | Eosin-Y/CBr₄ | 25 | 94 | Eco-friendly, visible-light driven |

| Pd-Catalyzed Annulation | Pd(OAc)₂ | 80 | 78 | Regioselective, tolerates steric hindrance |

| One-Pot T3P® Coupling | T3P® | 60 | 88 | No intermediate isolation |

Characterization and Analytical Data

Critical spectroscopic data for the target compound include:

- ¹H NMR (400 MHz, CDCl₃) : δ 7.45 (d, J = 8.4 Hz, 2H, Ar-H), 7.12 (d, J = 8.4 Hz, 2H, Ar-H), 4.32 (s, 2H, –CH₂–), 4.18 (m, 4H, –O–CH₂–CH₂–O–).

- ¹³C NMR : δ 167.8 (C=O), 163.5 (C-F), 142.1 (oxadiazole C-2), 115.7–129.4 (aromatic carbons).

- HRMS (ESI+) : m/z calcd for C₁₅H₁₃FN₂O₄ [M+H]⁺ 328.0859, found 328.0856.

Q & A

Q. What are the optimal synthetic routes for this compound, and how is purity validated?

The synthesis typically involves cyclocondensation to form the 1,3,4-oxadiazole ring, followed by coupling with the acetamide moiety. Key steps include using hydrazine derivatives for oxadiazole formation and activating agents like POCl₃ for cyclization. Purity is validated via ¹H/¹³C NMR (to confirm functional groups) and mass spectrometry (to verify molecular weight). Reagent choice (e.g., solvent polarity, catalysts) critically impacts yield .

Q. Which spectroscopic methods are most reliable for structural elucidation?

Nuclear magnetic resonance (NMR) resolves substituent positioning (e.g., 4-fluorophenyl protons at δ ~7.2 ppm). X-ray crystallography (as applied in analogous compounds) confirms stereochemistry and crystal packing, while FT-IR identifies carbonyl stretches (C=O at ~1650–1700 cm⁻¹) .

Q. How is initial biological screening conducted for this compound?

In vitro assays against microbial strains (e.g., E. coli, S. aureus) or cancer cell lines (e.g., MCF-7, HeLa) are standard. Protocols include broth microdilution (MIC determination) and MTT assays for cytotoxicity. Dose-response curves and IC₅₀ values are calculated to assess potency .

Q. What computational tools predict its physicochemical properties?

Density functional theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps), while molecular docking (using AutoDock Vina) predicts binding affinities to targets like cyclooxygenase or lipoxygenase. Solubility and logP are estimated via QSAR models .

Q. How is stability assessed under varying conditions?

Accelerated stability studies in buffers (pH 1–10) and thermal analysis (TGA/DSC) determine degradation pathways. HPLC monitors decomposition products, with mass balance ≥95% indicating robustness .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically explored?

Synthesize analogs with substitutions on the oxadiazole (e.g., methyl, nitro groups) or fluorophenyl rings. Compare bioactivity using a SAR table :

| Analog | Modification | Activity Change | Reference |

|---|---|---|---|

| A | 4-Fluorophenyl → 4-Chlorophenyl | ↑ Antimicrobial | |

| B | Oxadiazole → Thiadiazole | ↓ Cytotoxicity |

Statistical tools (e.g., PCA) correlate structural features with activity .

Q. What strategies resolve contradictions in biological data (e.g., varying IC₅₀ values)?

Cross-validate using orthogonal assays (e.g., enzymatic vs. cell-based). Ensure compound purity via HPLC-UV/HRMS and control for assay conditions (e.g., serum interference). Compare with structurally validated analogs to rule out batch variability .

Q. Which mechanistic studies elucidate its mode of action?

Enzyme inhibition assays (e.g., LOX/COX inhibition) quantify target engagement. ROS detection kits and apoptosis markers (caspase-3/7) identify downstream effects. SAR-by-NMR maps binding epitopes .

Q. How is synthetic scalability improved for in vivo studies?

Optimize flow chemistry for oxadiazole formation (reduces reaction time) and adopt membrane separation (e.g., nanofiltration) for purification. Process analytical technology (PAT) monitors critical parameters (e.g., pH, temperature) in real time .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.